2-Acetylfuran chemical properties and structure elucidation
2-Acetylfuran chemical properties and structure elucidation
An In-depth Technical Guide to 2-Acetylfuran: Chemical Properties and Structure Elucidation
For Researchers, Scientists, and Drug Development Professionals
2-Acetylfuran, a versatile heterocyclic ketone, serves as a pivotal intermediate in the synthesis of fine chemicals and pharmaceuticals.[1] Its unique structural features and reactivity make it a valuable building block in organic synthesis and drug discovery.[2] This guide provides a comprehensive overview of the chemical properties of 2-acetylfuran, detailed experimental protocols for its synthesis, and a thorough analysis of its structure elucidation through modern spectroscopic techniques.
Chemical and Physical Properties
2-Acetylfuran is a low-melting solid, appearing as a gold-colored or yellow-to-brown substance.[3][4] It is characterized by a distinctive sweet, balsamic, and nutty aroma, which has led to its use as a flavoring agent in various food products, including coffee, baked goods, and tomatoes.[1][3] The compound is combustible and incompatible with strong oxidizing agents, strong reducing agents, and strong bases.[3][5] Upon decomposition, it releases carbon monoxide and carbon dioxide.[3][5]
Table 1: Physicochemical Properties of 2-Acetylfuran
| Property | Value | Source |
| IUPAC Name | 1-(Furan-2-yl)ethan-1-one | [1][4] |
| Synonyms | 2-Furyl methyl ketone, Methyl 2-furyl ketone | [1][4] |
| Molecular Formula | C₆H₆O₂ | [1][4] |
| Molar Mass | 110.112 g·mol⁻¹ | [1] |
| Appearance | Low melting solid, gold-colored | [1][3] |
| Melting Point | 26–33 °C (86 °F; 303 K) | [1][3][4][5][6] |
| Boiling Point | 168–169 °C (334–336 °F) at 760 mmHg; 67 °C at 10 mmHg | [1][3][4][5][6] |
| Density | 1.0975–1.098 g/mL at 20-25 °C | [1][3][5] |
| Refractive Index (n²⁰/D) | 1.5070 | [3][5] |
| Water Solubility | Insoluble / Very slightly soluble | [3][4][5] |
| Solubility in Organic Solvents | Soluble in alcohol, dipropylene glycol, and ethyl ether | [3] |
| logP | 0.52 | [4] |
Structure Elucidation
The structural confirmation of 2-acetylfuran is routinely achieved through a combination of spectroscopic methods. These techniques provide detailed information about the molecule's connectivity and chemical environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR Spectroscopy: The proton NMR spectrum of 2-acetylfuran displays characteristic signals for the furan ring protons and the acetyl methyl protons. In a typical spectrum recorded in CDCl₃, the methyl protons appear as a sharp singlet around 2.48 ppm.[4] The furan ring protons exhibit a more complex pattern due to coupling, with signals appearing at approximately 6.54 ppm, 7.19 ppm, and 7.59 ppm.[7]
-
¹³C NMR Spectroscopy: The carbon NMR spectrum provides further confirmation of the structure. The carbonyl carbon of the acetyl group gives a signal in the downfield region, around 186.63 ppm.[4] The methyl carbon appears at approximately 25.98 ppm.[4] The four carbons of the furan ring resonate at distinct chemical shifts: 112.37 ppm, 117.42 ppm, 146.63 ppm, and 152.89 ppm.[4]
Infrared (IR) Spectroscopy
The IR spectrum of 2-acetylfuran is dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, which is typically observed around 1665-1760 cm⁻¹. The presence of the furan ring is indicated by C-H and C=C stretching vibrations characteristic of aromatic heterocycles.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of 2-acetylfuran. The molecular ion peak (M⁺) is observed at an m/z corresponding to its molecular formula, C₆H₆O₂ (approximately 110.036779 g/mol ).[8]
Caption: Workflow for the structure elucidation of 2-acetylfuran.
Experimental Protocols
Synthesis of 2-Acetylfuran via Friedel-Crafts Acylation
The most common industrial method for synthesizing 2-acetylfuran is the Friedel-Crafts acylation of furan with acetic anhydride.[1] Various catalysts can be employed, with zinc chloride being a common choice.[9]
Materials:
-
Furan
-
Acetic anhydride
-
Zinc chloride (catalyst)
-
Acetic acid (solvent/reagent)
-
Water
-
Extraction solvent (e.g., chloroform)[10]
-
Sodium bicarbonate or other base for neutralization[10]
-
Anhydrous sodium sulfate for drying[11]
Procedure:
-
In a three-necked flask equipped with a stirrer and a condenser, acetic anhydride, acetic acid, and zinc chloride are added and stirred until the catalyst dissolves.[9]
-
The mixture is maintained at a controlled temperature (e.g., 25 °C), and furan is added dropwise over a period of approximately one hour.[9]
-
After the addition is complete, the reaction mixture is slowly heated to a specific temperature (e.g., 50-80 °C) and incubated for 3 hours.[9]
-
The reaction progress is monitored by gas chromatography to ensure the consumption of the furan starting material.[9]
-
Once the reaction is complete, the mixture is cooled down.[9]
-
The reaction mixture is then quenched with water and extracted multiple times with a suitable organic solvent.[10]
-
The combined organic layers are washed with a basic solution (e.g., sodium bicarbonate) and then with water to neutralize and remove any remaining acid.[10]
-
The organic layer is dried over an anhydrous drying agent.[11]
-
The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield 2-acetylfuran.[9][10]
Caption: Workflow for the synthesis of 2-acetylfuran.
Applications in Drug Development and Other Industries
2-Acetylfuran is a significant intermediate in the pharmaceutical industry.[1][12] It is notably used in the production of the second-generation cephalosporin antibiotic, Cefuroxime.[1][3][4] Furthermore, it has been utilized in the synthesis of intermediates for HIV integrase inhibitors.[1]
Beyond pharmaceuticals, 2-acetylfuran is employed in the flavor and fragrance industries due to its pleasant aroma.[12] It is also a subject of study in food chemistry as it can be formed during the Maillard reaction, contributing to the flavor profile of various cooked foods.[3][5]
Reactivity
The chemical reactivity of 2-acetylfuran is influenced by both the furan ring and the acetyl group. The furan ring can undergo electrophilic substitution reactions.[13] The acetyl group provides a site for various chemical transformations, such as oxidation, reduction, and condensation reactions, making it a versatile precursor for more complex molecules.[12] Theoretical studies on its reaction with hydroxyl radicals have been conducted to understand its combustion chemistry, which is relevant to its potential as a biofuel component.[14]
References
- 1. 2-Acetylfuran - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. 2-Acetylfuran | 1192-62-7 [chemicalbook.com]
- 4. 2-Acetylfuran | C6H6O2 | CID 14505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Acetylfuran Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. hmdb.ca [hmdb.ca]
- 7. 2-Acetylfuran(1192-62-7) 1H NMR spectrum [chemicalbook.com]
- 8. spectrabase.com [spectrabase.com]
- 9. CN102702143B - Method for preparing 2-acetylfuran - Google Patents [patents.google.com]
- 10. CN101357910A - Method for synthesizing 2-acetylfuran - Google Patents [patents.google.com]
- 11. Synthesis of 5-Acetoxymethyl- and 5-Hydroxymethyl-2-vinyl-furan - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2-acetyl Furan (1192-62-7) | Chemical Product Exporter [chemicalbull.com]
- 13. ijabbr.com [ijabbr.com]
- 14. pubs.acs.org [pubs.acs.org]
